molecular formula C10H7ClN2O2 B1317075 6-Chloro-8-methyl-5-nitroquinoline CAS No. 27527-95-3

6-Chloro-8-methyl-5-nitroquinoline

Cat. No.: B1317075
CAS No.: 27527-95-3
M. Wt: 222.63 g/mol
InChI Key: KKLDDPKYUWMGOW-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-5-nitroquinoline is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a fused ring system containing a benzene ring and a pyridine ring. The molecular formula of this compound is C11H8ClN3O2, and its molecular weight is 253.66 g/mol

Preparation Methods

The synthesis of 6-Chloro-8-methyl-5-nitroquinoline typically involves the nitration of 6-Chloro-8-methylquinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .

Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

6-Chloro-8-methyl-5-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include 6-Amino-8-methylquinoline, 6-Chloro-8-methyl-5-aminoquinoline, and 6-Chloro-8-carboxyquinoline .

Scientific Research Applications

6-Chloro-8-methyl-5-nitroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit DNA synthesis and promote cell death in cancer cells.

    Industry: It is used in the production of dyes, pigments, and other materials that require quinoline-based compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-5-nitroquinoline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA, leading to cell death . In cancer cells, the compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid cell death .

Comparison with Similar Compounds

6-Chloro-8-methyl-5-nitroquinoline can be compared with other similar compounds such as:

    6-Chloro-5-nitroquinoline: Similar in structure but lacks the methyl group at the 8-position.

    8-Chloro-6-nitroquinoline: Similar in structure but has the chloro and nitro groups at different positions.

    2-Methyl-5-nitroquinoline: Similar in structure but has the methyl group at the 2-position instead of the 8-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-8-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDDPKYUWMGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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